molecular formula C11H12O3 B15074442 2-Acetyl-3,6-dimethylbenzoic acid CAS No. 146950-86-9

2-Acetyl-3,6-dimethylbenzoic acid

Katalognummer: B15074442
CAS-Nummer: 146950-86-9
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: PLPCBYJKZUCSKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, characterized by the presence of acetyl and methyl groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,6-dimethylbenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,6-dimethylbenzoic acid, while reduction with sodium borohydride can produce 2-hydroxy-3,6-dimethylbenzoic acid .

Wissenschaftliche Forschungsanwendungen

2-Acetyl-3,6-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Acetyl-3,6-dimethylbenzoic acid exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the methyl groups influence the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylbenzoic acid: Lacks the acetyl group, resulting in different reactivity and applications.

    4-Cyanobenzoic acid: Contains an electron-withdrawing cyano group, affecting its acidity and reactivity.

    2-Bromobenzoic acid:

Uniqueness

2-Acetyl-3,6-dimethylbenzoic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

146950-86-9

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-acetyl-3,6-dimethylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-6-4-5-7(2)10(11(13)14)9(6)8(3)12/h4-5H,1-3H3,(H,13,14)

InChI-Schlüssel

PLPCBYJKZUCSKL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C)C(=O)O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.